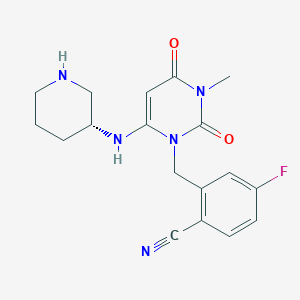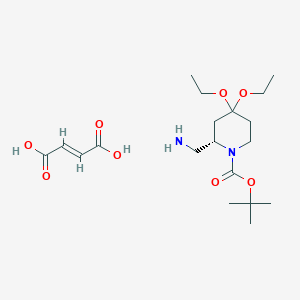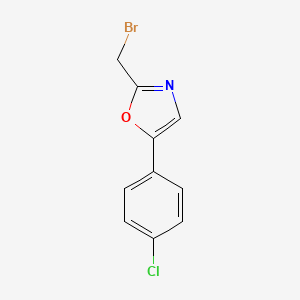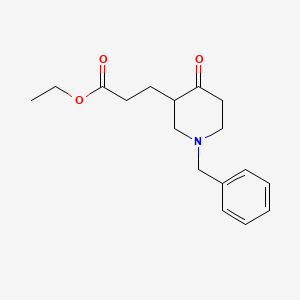
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is a chiral compound with a cyclopropyl ring, a bromine atom, and a phenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol typically begins with commercially available starting materials such as (S)-2-butylcyclopropane, bromine, and phenylmethanol.
Cyclopropanation: The first step involves the cyclopropanation of (S)-2-butylcyclopropane using a suitable cyclopropanation reagent under controlled conditions to form the cyclopropyl ring.
Bromination: The cyclopropyl intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Phenylation: The brominated intermediate is then reacted with phenylmethanol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization of reaction conditions, purification methods, and safety protocols to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or thiourea.
Major Products
Oxidation: Formation of (S)(1-bromo-2-butylcyclopropyl)(phenyl)ketone or (S)(1-bromo-2-butylcyclopropyl)(phenyl)aldehyde.
Reduction: Formation of (S)(2-butylcyclopropyl)(phenyl)methanol.
Substitution: Formation of (S)(1-hydroxy-2-butylcyclopropyl)(phenyl)methanol, (S)(1-amino-2-butylcyclopropyl)(phenyl)methanol, or (S)(1-thio-2-butylcyclopropyl)(phenyl)methanol.
科学研究应用
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicinal Chemistry: The compound’s chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of (S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
Similar Compounds
(S)(1-chloro-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(S)(1-iodo-2-butylcyclopropyl)(phenyl)methanol: Similar structure but with an iodine atom instead of bromine.
(S)(1-bromo-2-methylcyclopropyl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
(S)(1-bromo-2-butylcyclopropyl)(phenyl)methanol is unique due to the combination of its chiral center, cyclopropyl ring, and bromine atom. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
[(1S)-1-bromo-2-butylcyclopropyl]-phenylmethanol |
InChI |
InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12?,13?,14-/m0/s1 |
InChI 键 |
HHUABOVBWUINQY-RUXDESIVSA-N |
手性 SMILES |
CCCCC1C[C@]1(C(C2=CC=CC=C2)O)Br |
规范 SMILES |
CCCCC1CC1(C(C2=CC=CC=C2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)


